

# An In-depth Technical Guide to 1-(2,4,6-trimethylphenyl)ethanone

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## Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

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This technical guide provides a comprehensive overview of 1-(2,4,6-trimethylphenyl)ethanone, a versatile aromatic ketone. The document details its chemical and physical properties, spectroscopic data, synthesis, and its role as a key intermediate in the synthesis of biologically active compounds.

## Nomenclature and Chemical Identity

The compound commonly known as **2',4',6'-Trimethylacetophenone** is systematically named 1-(2,4,6-trimethylphenyl)ethanone according to IUPAC nomenclature.<sup>[1]</sup> It is also widely recognized by synonyms such as Acetomesitylene and Mesityl methyl ketone.<sup>[1]</sup>

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2,4,6-trimethylphenyl)ethanone[1]
CAS Number	1667-01-2
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O[1]
Molecular Weight	162.23 g/mol [1]
SMILES	<chem>CC1=CC(=C(C(=C1)C)C(=O)C)C[1]</chem>
InChIKey	XWCIICLTKWRWCI-UHFFFAOYSA-N[1]

## Physicochemical Properties

1-(2,4,6-trimethylphenyl)ethanone is a colorless to light yellow liquid under standard conditions. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value
Boiling Point	235-236 °C
Density	0.975 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.517
Solubility	Insoluble in water; Soluble in ethanol and methanol.

## Spectroscopic Data

The structural features of 1-(2,4,6-trimethylphenyl)ethanone have been well-characterized by various spectroscopic techniques.

Table 3: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.84	s	2H	Aromatic H
2.53	s	6H	two ortho-CH <sub>3</sub>
2.28	s	3H	para-CH <sub>3</sub>
~2.5	s	3H	Acetyl-CH <sub>3</sub>

Note: The exact chemical shift for the acetyl protons can vary slightly.

Table 4: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
205 - 220	C=O (Ketone)[2]
125 - 150	Aromatic C[2]
20 - 30	CH <sub>3</sub> (Aromatic)[2]
20 - 30	CH <sub>3</sub> (Acetyl)[2]

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Description
~3000	C-H stretch (aromatic and aliphatic)[3]
~1700	C=O stretch (ketone)[3]
1450 - 1600	C=C stretch (aromatic)

Table 6: Mass Spectrometry (MS) Data

m/z	Description
162	Molecular ion ( $M^+$ )
147	$[M - CH_3]^+$
119	$[M - COCH_3]^+$

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group.<sup>[4]</sup>

## Synthesis

A common and effective method for the synthesis of 1-(2,4,6-trimethylphenyl)ethanone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanone from mesitylene and acetyl chloride.

Materials:

- Mesitylene
- Acetyl chloride
- Anhydrous aluminum chloride ( $AlCl_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated and dilute solutions
- Sodium bicarbonate ( $NaHCO_3$ ) solution, saturated
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

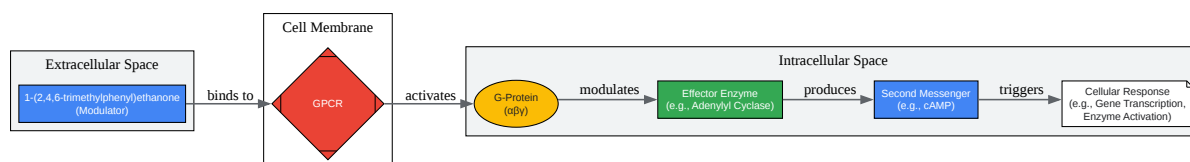
- Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
- Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
- Add mesitylene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Biological Significance and Applications

1-(2,4,6-trimethylphenyl)ethanone is a valuable building block for the synthesis of various heterocyclic compounds that exhibit a range of biological activities. Furthermore, the compound itself has been investigated as a modulator of G-protein coupled receptors (GPCRs) for potential therapeutic applications, such as in the treatment of depression.<sup>[1]</sup>

The sterically hindered ketone functionality of 1-(2,4,6-trimethylphenyl)ethanone makes it a unique precursor for synthesizing chalcones, pyrimidines, and benzodiazepines, many of which have demonstrated anti-inflammatory and anticancer properties.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery.[5] The interaction of a ligand with a GPCR can initiate a cascade of intracellular events, often mediated by G-proteins (composed of  $\alpha$ ,  $\beta$ , and  $\gamma$  subunits) and second messengers like cyclic AMP (cAMP) and inositol trisphosphate ( $IP_3$ ).[6][7] 1-(2,4,6-trimethylphenyl)ethanone has been identified as a GPCR modulator, suggesting its potential to influence these signaling pathways.[1]



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## References

- 1. Ethanone, 1-(2,4,6-trimethylphenyl)- | C<sub>11</sub>H<sub>14</sub>O | CID 15461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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